C-3 Ethyl Substituent Distinguishes Brasiliquinone B from the Angucyclinone Class
Brasiliquinone B possesses an ethyl group at C-3 of the benz[a]anthraquinone skeleton, whereas the overwhelming majority of angucyclinones, including the well-known reference compound ochromycinone, carry a methyl substituent at this position [1]. This ethyl-for-methyl replacement reflects incorporation of a propionate rather than an acetate starter unit during polyketide chain assembly [1]. The structural consequence is a measurable increase in side-chain length and lipophilicity at a position critical for interactions with the angucycline pharmacophore [1].
| Evidence Dimension | C-3 side-chain identity (polyketide starter unit) on benz[a]anthraquinone core |
|---|---|
| Target Compound Data | Ethyl group at C-3 (propionate-derived; molecular formula C20H16O5; exact mass 336.099774 g/mol) [1] |
| Comparator Or Baseline | Methyl group at C-3 in ochromycinone and >150 other angucyclinones (acetate-derived) [1] |
| Quantified Difference | Ethyl vs. methyl; ΔCH2 = +14 Da in molecular weight; increased lipophilicity (quantitative Clog P comparison not available from primary data). |
| Conditions | Structure elucidation by NMR and MS in the original isolation paper [2]; biosynthetic inference confirmed by identification of a cryptic brasiliquinone gene cluster [3]. |
Why This Matters
The C-3 ethyl group is the single most unambiguous structural discriminator between brasiliquinones and generic angucyclinones; procuring any other angucyclinone that lacks this ethyl substituent constitutes a structurally distinct chemical entity with no guarantee of equivalent target engagement.
- [1] Krohn K, Flörke U, Keese J, Tolkiehn K. Total Synthesis of Angucyclines. Part 15: A Short Synthesis of (±)-6-Deoxybrasiliquinone B. Tetrahedron. 2000;56(27):4753-4758. doi:10.1016/S0040-4020(00)00398-7. View Source
- [2] Nemoto A, Tanaka Y, Karasaki Y, et al. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics. J Antibiot (Tokyo). 1997 Jan;50(1):18-21. doi:10.7164/antibiotics.50.18. PMID: 9066761. View Source
- [3] Bitard-Feildel L, et al. Identification and mobilization of a cryptic antibiotic biosynthesis gene locus from a human-pathogenic Nocardia isolate. ACS Chem Biol. 2019; doi:10.1021/acschembio.9b00763. View Source
